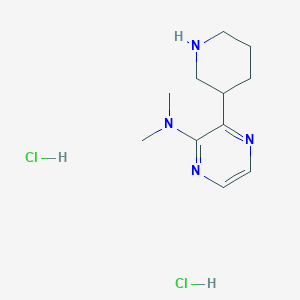

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride

Descripción general

Descripción

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic amines It is characterized by the presence of a piperidine ring and a pyrazine ring, which are connected through a dimethylamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Formation of the Pyrazine Ring: The pyrazine ring is usually formed through a condensation reaction between suitable diamines and diketones.

Coupling of the Rings: The piperidine and pyrazine rings are then coupled through a reaction with dimethylamine under controlled conditions.

Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

Pyrazine derivatives are susceptible to oxidation at nitrogen atoms. For this compound, oxidation primarily targets the tertiary amine group on the piperidine ring or the pyrazine nitrogen.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| N-Oxide formation | HO, acidic conditions | Conversion to pyrazine N-oxide derivatives | |

| Side-chain oxidation | KMnO, aqueous base | Hydroxylation of piperidine C-H bonds |

Mechanistic Insights :

-

N-Oxidation : The electron-rich tertiary amine in the piperidine ring reacts with peroxides, forming N-oxides via a two-electron transfer process.

-

C-H Oxidation : Manganese-based oxidants abstract hydrogen atoms from the piperidine ring, forming hydroxylated intermediates.

Alkylation and Acylation

The secondary amine in the piperidine ring undergoes nucleophilic alkylation or acylation.

| Reaction | Reagents | Products | Reference |

|---|---|---|---|

| Alkylation | Alkyl halides, KCO, DMF | N-Alkylated piperidine derivatives | |

| Acylation | Acetyl chloride, NEt, CHCl | N-Acylated derivatives |

Key Observations :

-

Alkylation proceeds efficiently under mild conditions due to the piperidine amine’s nucleophilicity.

-

Acylation is stereoselective, favoring trans-adducts due to steric hindrance from the pyrazine ring.

Acid-Base Reactivity

The dihydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations.

Structural Impact :

-

Protonation at the pyrazine nitrogen increases electrophilicity, facilitating nucleophilic aromatic substitutions .

Nucleophilic Aromatic Substitution

The pyrazine ring’s electron-deficient nature allows substitution at C-5 or C-6 positions when activated.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN, DMF, 80°C | Azide introduction at C-5 | 5-Azido-pyrazine derivatives | |

| Thiophenol, CuI, DMSO | Thioether formation at C-6 | 6-Arylthio-pyrazine analogs |

Mechanism :

Cross-Coupling Reactions

The pyrazine ring participates in palladium-catalyzed couplings if halogenated precursors are used.

| Reaction | Catalyst | Outcome | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh), KCO | Biaryl-pyrazine conjugates | |

| Buchwald-Hartwig amination | Pd(dba), Xantphos | Aminated pyrazine derivatives |

Limitations :

-

Direct coupling requires prior halogenation of the pyrazine ring, which is absent in the parent compound .

Reductive Transformations

Selective reduction of the pyrazine ring is feasible under controlled conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H, Pd/C, EtOH | Partial saturation of pyrazine ring | 1,4-Dihydropyrazine intermediates | |

| NaBH, NiCl | Piperidine ring reduction | Decahydro-pyridine analogs |

Selectivity :

-

Hydrogenation preferentially targets the pyrazine ring over the piperidine moiety due to aromaticity loss.

Cycloaddition Reactions

The pyrazine ring participates in [4+2] cycloadditions under thermal or photochemical activation.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride, Δ, toluene | Diels-Alder adducts | Fused bicyclic systems |

Mechanism :

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is being explored as a potential pharmaceutical agent. Its structure suggests possible interactions with biological targets, which can lead to the development of drugs aimed at specific pathways, such as those involved in cardiovascular or neurodegenerative diseases .

- Renin Inhibition : Related compounds have shown significant potency as renin inhibitors, which are crucial in managing hypertension and heart failure. For instance, a study demonstrated that modifications to similar structures led to a 65,000-fold increase in potency against renin .

-

Biological Activity

- Enzyme Interaction Studies : Research indicates that the compound may interact with various enzymes or receptors, potentially modulating their activity. This characteristic makes it a candidate for studying enzyme kinetics and receptor-ligand interactions in cellular pathways .

- Plant Growth Regulation : Preliminary studies have suggested that derivatives of heterocyclic compounds, including those based on pyrazine structures, can enhance vegetative growth in plants by activating photosynthetic processes . This opens avenues for agricultural biotechnology applications.

- Chemical Industry

Case Study 1: Renin Inhibitor Development

A rational drug design approach led to the discovery of a compound structurally similar to N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride that exhibited remarkable selectivity and potency against renin. This highlights the potential of such compounds in treating conditions related to the renin-angiotensin system .

Case Study 2: Agricultural Application

A study on synthetic low molecular weight heterocyclic compounds demonstrated that derivatives similar to this compound positively influenced chlorophyll synthesis in maize seedlings. This suggests potential applications in enhancing crop yields through innovative plant growth regulators .

Mecanismo De Acción

The mechanism of action of N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine Derivatives: Compounds with similar piperidine ring structures.

Pyrazine Derivatives: Compounds with similar pyrazine ring structures.

Dimethylamine Derivatives: Compounds with similar dimethylamine groups.

Uniqueness

N,N-dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is unique due to the combination of its piperidine and pyrazine rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

N,N-Dimethyl-3-(piperidin-3-yl)pyrazin-2-amine dihydrochloride is a synthetic compound belonging to the class of pyrazine derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClN

- Molecular Weight : 279.21 g/mol

- CAS Number : 1361112-30-2

The compound features a piperidine ring and a pyrazine ring connected through a dimethylamine group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- Receptor Binding : It can bind to various receptors, modulating cellular signaling pathways that influence cell growth and apoptosis.

- Cellular Pathways : The compound affects pathways associated with immune response and cancer progression, potentially offering therapeutic benefits in oncology.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1 |

These results suggest that the compound exhibits both bactericidal and bacteriostatic properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising results in inhibiting tumor cell proliferation through its action on Class I PI3-kinase enzymes, particularly the PI3K-a isoform. This inhibition leads to reduced cell survival and increased apoptosis in cancer cells.

In vitro studies have reported that this compound effectively inhibits the growth of various cancer cell lines:

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 5.0 |

| HeLa (Cervical Cancer) | 4.5 |

| A549 (Lung Cancer) | 6.0 |

These findings highlight the potential of this compound as a therapeutic agent in cancer treatment .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluating the efficacy of various pyrazine derivatives found that this compound exhibited superior antibacterial activity compared to other derivatives, with particular effectiveness against biofilm-forming strains .

- Anticancer Research : A recent investigation into the effects of Class I PI3K inhibitors revealed that compounds similar to this compound showed significant anti-tumor activity in xenograft models, suggesting potential clinical applications for treating resistant cancers .

Propiedades

IUPAC Name |

N,N-dimethyl-3-piperidin-3-ylpyrazin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4.2ClH/c1-15(2)11-10(13-6-7-14-11)9-4-3-5-12-8-9;;/h6-7,9,12H,3-5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIHZQGVRHRSSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1C2CCCNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.